molecular formula C14H13ClN2O B2619437 2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide CAS No. 1094366-27-4

2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide

Cat. No.: B2619437
CAS No.: 1094366-27-4
M. Wt: 260.72
InChI Key: KZBRTLJISPCRLS-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structural features, has garnered interest for its potential therapeutic applications and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Substituted Quinoline Derivatives: Formed via nucleophilic substitution.

    Quinoline N-oxide: Formed via oxidation.

    Tetrahydroquinoline Derivatives: Formed via reduction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of DNA gyrase, leading to the disruption of DNA replication in microbial cells . In cancer cells, it can induce apoptosis by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline-4-carboxamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and reactivity.

    N-(cyclopropylmethyl)quinoline-4-carboxamide: Lacks the chlorine atom, potentially altering its chemical properties and applications.

Uniqueness

2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide is unique due to the presence of both the chlorine atom and the cyclopropylmethyl group. This combination enhances its reactivity and broadens its spectrum of biological activities, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-7-11(14(18)16-8-9-5-6-9)10-3-1-2-4-12(10)17-13/h1-4,7,9H,5-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBRTLJISPCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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